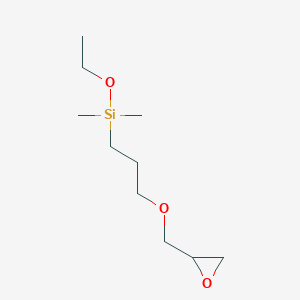

(3-Glycidoxypropyl)dimethylethoxysilane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOIIOOTUCYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885002 | |

| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17963-04-1 | |

| Record name | γ-Glycidyloxypropyldimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17963-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98Y7B7FMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Glycidoxypropyl)dimethylethoxysilane: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of (3-Glycidoxypropyl)dimethylethoxysilane, a bifunctional organosilane increasingly utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, with a focus on surface modification and its relevance in advanced materials and drug delivery systems.

Chemical Structure and Identification

This compound is an organosilicon compound featuring a reactive epoxy group and a hydrolyzable ethoxysilane group.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it an effective coupling agent and adhesion promoter.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane[3] |

| CAS Number | 17963-04-1[1][3] |

| Molecular Formula | C10H22O3Si[1][2][3] |

| Molecular Weight | 218.37 g/mol [4][5] |

| SMILES | CCO--INVALID-LINK--(C)CCCOCC1CO1[3][4] |

| InChI | InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3[1][3] |

Physicochemical Properties

This compound is a colorless to slightly yellow liquid that is soluble in organic solvents but reacts with water.[1] Its key physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear to slightly yellow liquid[1] |

| Boiling Point | 100 °C at 3 mmHg[4][5][6][7][8] |

| Density | 0.95 g/mL at 25 °C[4][5][6][7][8] |

| Refractive Index (n20/D) | 1.434[4][5][6][7][8] |

| Flash Point | 87.22 °C (closed cup)[4] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[5] |

Table 3: Chemical Properties

| Property | Description |

| Reactivity | The ethoxy group is susceptible to hydrolysis, especially in the presence of acid or base catalysts, forming silanol groups (Si-OH). These silanols can then condense to form stable siloxane (Si-O-Si) bonds with inorganic substrates or other silane molecules.[2] The epoxy ring is reactive towards nucleophiles such as amines, alcohols, and thiols, allowing for covalent attachment of various organic molecules. |

| Stability | Stable in sealed containers.[9] Reacts with water and moisture in the air, liberating ethanol.[9] Hazardous polymerization may occur if heated above 120°C.[9] |

Reaction Mechanisms

The utility of this compound as a coupling agent stems from the sequential reactions of its two functional groups. The process typically involves the hydrolysis of the ethoxy group followed by condensation to form siloxane bonds with a substrate. Subsequently, the epoxy ring can be opened for further functionalization.

Caption: General reaction pathway for surface modification.

Experimental Protocols

Surface Functionalization of Silica Nanoparticles

This protocol provides a general method for the surface modification of silica nanoparticles with this compound. This procedure can be adapted for other inorganic nanoparticles with surface hydroxyl groups.

-

Hydroxylation of Nanoparticles (Optional but Recommended):

-

To ensure a high density of surface hydroxyl groups, the nanoparticles can be pre-treated.

-

A common method involves treating the nanoparticles with a "piranha solution" (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Alternatively, treating with a strong acid like HCl can also increase surface hydroxylation.

-

After treatment, the nanoparticles should be thoroughly washed with deionized water until the pH is neutral and then dried.

-

-

Silanization Procedure:

-

Disperse the dried, hydroxylated silica nanoparticles in a solvent such as toluene or ethanol.

-

Add this compound to the nanoparticle suspension. The amount of silane used will depend on the surface area of the nanoparticles and the desired grafting density.

-

The reaction is typically carried out at elevated temperatures (e.g., refluxing toluene) for several hours to promote the condensation reaction between the silane and the nanoparticle surface.

-

After the reaction, the functionalized nanoparticles are collected by centrifugation and washed repeatedly with the solvent to remove any unreacted silane.

-

The particles are then dried, often under vacuum.

-

The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and transmission electron microscopy (TEM).

Caption: Experimental workflow for nanoparticle functionalization.

Applications in Drug Development

The ability to modify surfaces at the nanoscale makes this compound a valuable tool in drug development, particularly in the creation of sophisticated drug delivery systems.

-

Targeted Drug Delivery: The epoxy group on the functionalized surface can be used to attach targeting ligands such as antibodies, peptides, or aptamers.[10] These ligands can then guide the nanoparticle carrier to specific cells or tissues, increasing the local concentration of the drug and reducing systemic side effects.[10]

-

Controlled Release: The surface chemistry of a drug carrier influences the drug loading and release kinetics. By modifying surfaces with this silane, it is possible to tailor the surface properties (e.g., hydrophobicity, charge) to control the rate of drug elution. For example, TiO2 nanotubes modified with a related silane, (3-Glycidoxypropyl)trimethoxysilane, have been shown to provide extended release of dexamethasone.[9]

-

Biocompatibility: Surface modification can be used to improve the biocompatibility of nanomaterials.[10] Coating nanoparticles can help them evade the immune system, increasing their circulation time in the bloodstream and allowing for more effective drug delivery.[11]

Safety and Toxicology

This compound is classified as a skin and eye irritant.[9] It is a combustible liquid and should be handled with appropriate safety precautions, including the use of personal protective equipment such as gloves and safety goggles.[9] Upon contact with water, it can hydrolyze to release ethanol, which may have chronic effects on the central nervous system with prolonged or repeated exposure.[9] There is limited specific toxicological data for this compound itself, but related ethoxysilane compounds have been studied. The toxicity of these compounds is often related to their hydrolysis products.

Table 4: Safety and Hazard Information

| Hazard | Description |

| Skin Irritation | Causes skin irritation.[9] |

| Eye Irritation | Causes serious eye irritation.[9] |

| Inhalation | May cause irritation to the respiratory tract. Overexposure may lead to coughing, headache, and nausea.[9] |

| Ingestion | May be harmful if swallowed.[9] |

| Chronic Exposure | On contact with water, this compound liberates ethanol, which is known to have a chronic effect on the central nervous system.[9] |

| Fire Hazard | Combustible liquid.[9] |

References

- 1. academic.oup.com [academic.oup.com]

- 2. CAS 17963-04-1: this compound [cymitquimica.com]

- 3. Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. ijfmr.com [ijfmr.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Oxime silanes: structure/toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. db-thueringen.de [db-thueringen.de]

- 8. Preparation method and application of 3-glycidyloxypropyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stealth Coating of Nanoparticles in Drug-Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-Glycidoxypropyl)dimethylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Glycidoxypropyl)dimethylethoxysilane is a valuable organosilane coupling agent with a versatile bifunctional structure, incorporating both a reactive epoxy group and a hydrolyzable ethoxysilyl group. This unique combination allows it to act as a molecular bridge between organic and inorganic materials, making it a critical component in advanced materials, coatings, and specialized drug delivery systems. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the core reaction mechanism, detailed experimental protocols, and quantitative analysis of the process.

Core Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

The principal and most industrially viable method for synthesizing this compound is the hydrosilylation of allyl glycidyl ether (AGE) with dimethylethoxysilane.[1] This addition reaction is efficiently catalyzed by platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[2] The reaction proceeds with high selectivity to the desired γ-isomer, which is the more stable and sterically favored product.

Reaction Scheme

The overall chemical transformation can be represented as follows:

Reaction Mechanism: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is widely accepted to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

-

Oxidative Addition: The platinum(0) catalyst reacts with the silicon-hydride bond of dimethylethoxysilane, leading to the oxidative addition of the silane to the metal center and forming a platinum(II)-hydrido-silyl intermediate.

-

Olefin Coordination: The allyl glycidyl ether coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step can occur in two ways, leading to either the terminal (anti-Markovnikov) or internal (Markovnikov) addition product. For allyl glycidyl ether, the insertion predominantly occurs at the terminal carbon, yielding the linear γ-isomer.

-

Reductive Elimination: The final step involves the reductive elimination of the silyl group and the alkyl chain, forming the C-Si bond of the final product and regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Catalytic Cycle

Caption: The Chalk-Harrod mechanism for the platinum-catalyzed hydrosilylation.

Potential Side Reactions

While the hydrosilylation reaction is generally efficient, several side reactions can occur, potentially reducing the yield and purity of the desired product. The most common side reaction is the isomerization of the allyl group in allyl glycidyl ether, catalyzed by the platinum complex. This can lead to the formation of the β-isomer. Other potential side reactions include dehydrogenative silylation and disproportionation of the silane.

Quantitative Data and Experimental Protocols

Optimized Reaction Conditions for a Closely Related Synthesis

The synthesis of γ-glycidoxypropyltrimethoxysilane via the hydrosilylation of allyl glycidyl ether with trimethoxysilane has been reported with high efficiency.[3]

| Parameter | Optimal Value |

| Catalyst | Platinum on activated carbon (Pt/C) |

| Reactant Molar Ratio | Allyl Glycidyl Ether : Trimethoxysilane = 1 : 1.1 |

| Reaction Temperature | 80 °C |

| Reaction Time | 2 hours |

| Product Yield | up to 97.4% |

Data adapted from a study on the synthesis of (3-Glycidoxypropyl)trimethoxysilane.[3]

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of (3-Glycidoxypropyl)trimethoxysilane and is expected to yield the target molecule with high efficiency.

Materials:

-

Allyl glycidyl ether (AGE)

-

Dimethylethoxysilane

-

Platinum-based catalyst (e.g., Karstedt's catalyst or Speier's catalyst)

-

Toluene (anhydrous)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas supply

Procedure:

-

Reactor Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a thermometer. The system is flushed with an inert gas (nitrogen or argon) to ensure an anhydrous and oxygen-free environment.

-

Initial Charge: Allyl glycidyl ether and a catalytic amount of the platinum catalyst (typically in the ppm range relative to the silane) are charged into the flask. Anhydrous toluene can be used as a solvent.

-

Reactant Addition: The flask is heated to the reaction temperature (e.g., 80 °C) with stirring. Dimethylethoxysilane is then added dropwise from the dropping funnel over a period of time to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H bond signal.

-

Work-up and Purification: Upon completion of the reaction, the catalyst can be removed by filtration if a heterogeneous catalyst is used. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain the final this compound.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process primarily relying on the platinum-catalyzed hydrosilylation of allyl glycidyl ether. By understanding the underlying Chalk-Harrod mechanism and carefully controlling the reaction parameters as outlined in the adapted experimental protocol, researchers and professionals can achieve high yields and purity of this versatile organosilane. The provided technical guide serves as a foundational resource for the successful laboratory-scale synthesis and further development of applications for this important compound.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of (3-Glycidoxypropyl)dimethylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of (3-Glycidoxypropyl)dimethylethoxysilane. Due to the limited availability of specific kinetic data for this particular silane, this paper will draw upon established principles of alkoxysilane chemistry and leverage data from its close structural analog, (3-Glycidoxypropyl)trimethoxysilane (GPTMS), to infer and understand its reactive behavior. This document is intended to serve as a valuable resource for professionals in research and development who utilize this silane in their work.

Introduction to this compound Chemistry

This compound is a bifunctional organosilane that possesses both a reactive epoxy group and a hydrolyzable ethoxysilane group. This dual functionality allows it to act as a molecular bridge between organic and inorganic materials, making it a valuable coupling agent in a wide range of applications, including drug delivery systems, surface modification of biomedical devices, and as a component in the synthesis of hybrid organic-inorganic materials.

The utility of this silane is predicated on the hydrolysis of its ethoxy group to form reactive silanol groups, which can then condense with other silanols or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane bonds. The kinetics of these hydrolysis and condensation reactions are critical to controlling the performance and properties of the final material.

The Core Reactions: Hydrolysis and Condensation

The overall transformation of this compound from a monomer to a crosslinked network proceeds in two primary stages: hydrolysis and condensation.

Hydrolysis: In the presence of water, the ethoxy group of the silane is replaced by a hydroxyl group, forming a silanol and releasing ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. Alternatively, a silanol group can react with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule.

These reactions do not typically proceed to completion in a stepwise manner; rather, they occur concurrently, leading to a complex mixture of partially and fully hydrolyzed monomers, dimers, oligomers, and eventually a crosslinked network.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are influenced by several factors:

-

pH: Both hydrolysis and condensation are catalyzed by acids and bases. The reaction rates are generally slowest at a neutral pH of around 7.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the rates of both hydrolysis and condensation.

-

Catalyst: The choice of catalyst can significantly impact the reaction rates.

-

Solvent: The type and concentration of the solvent can affect the solubility of the reactants and the stability of the intermediate species.

-

Water/Silane Ratio: The concentration of water is a key factor in the hydrolysis reaction.

Quantitative Kinetic Data (for GPTMS as a proxy)

Table 1: Hydrolysis Rate Constant for GPTMS

| Silane | Reaction Conditions | Rate Constant (k) | Reference |

| (3-Glycidoxypropyl)trimethoxysilane | 2 wt% aqueous solution, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for the first hydrolysis step) | [3] |

Table 2: Activation Energy for Epoxy Ring Opening of GPTMS

| Silane | Process | Activation Energy (Ea) | Reference |

| (3-Glycidoxypropyl)trimethoxysilane | Epoxy ring opening | 68.4 kJ/mol | [3] |

Experimental Protocols for Kinetic Analysis

The kinetics of silane hydrolysis and condensation can be monitored using various analytical techniques, with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy being the most common.

NMR Spectroscopy for Kinetic Monitoring

Principle: ¹H and ²⁹Si NMR spectroscopy can be used to monitor the disappearance of the starting silane and the appearance of hydrolysis and condensation products in real-time. ¹H NMR can track the decrease in the intensity of the ethoxy protons and the increase in the concentration of ethanol. ²⁹Si NMR provides detailed information about the different silicon species present in the solution (monomers, dimers, oligomers, etc.).

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or acetone) at a known concentration. The pH of the solution should be adjusted to the desired value using an appropriate acid or base.

-

NMR Measurement: Acquire NMR spectra at regular time intervals. For ¹H NMR, the integration of the ethoxy proton signals and the ethanol signals can be used to quantify the extent of hydrolysis. For ²⁹Si NMR, the chemical shifts will indicate the degree of condensation around the silicon atom.

-

Data Analysis: Plot the concentration of the reactants and products as a function of time. From these plots, the reaction rates and rate constants can be determined by fitting the data to appropriate kinetic models.

FTIR Spectroscopy for Kinetic Monitoring

Principle: FTIR spectroscopy can be used to monitor the changes in the chemical bonds during the hydrolysis and condensation reactions. The disappearance of the Si-O-C bond of the ethoxy group and the appearance of the Si-OH bond from the silanol and the Si-O-Si bond from the siloxane can be tracked.

Methodology:

-

Sample Preparation: A thin film of the silane solution is cast onto an infrared-transparent substrate (e.g., a silicon wafer or a ZnSe crystal for Attenuated Total Reflectance - ATR-FTIR).

-

FTIR Measurement: FTIR spectra are recorded at regular time intervals as the hydrolysis and condensation reactions proceed.

-

Data Analysis: The change in the absorbance of the characteristic peaks corresponding to the Si-O-C, Si-OH, and Si-O-Si bonds is monitored over time. The relative changes in the peak areas can be used to follow the kinetics of the reactions.

Visualizing the Process

Signaling Pathway of Hydrolysis and Condensation

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for studying silane hydrolysis and condensation kinetics.

Conclusion

The hydrolysis and condensation kinetics of this compound are fundamental to its application as a coupling agent and in the formation of hybrid materials. While specific quantitative data for this silane remains elusive in public literature, a thorough understanding of the factors influencing these reactions, coupled with data from its trimethoxy analog, provides a strong basis for its effective use. The experimental protocols outlined in this guide offer a robust framework for researchers to determine the kinetic parameters for their specific systems, enabling precise control over the material properties and performance. The slower hydrolysis rate of the ethoxy group compared to a methoxy group should be a primary consideration in the design of experimental and processing parameters.

References

Spectroscopic Analysis of (3-Glycidoxypropyl)dimethylethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (3-Glycidoxypropyl)dimethylethoxysilane, a versatile organosilane compound. The following sections detail the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Raman Spectroscopy. This document also outlines generalized experimental protocols for these analytical techniques and visualizes key molecular structures and reaction pathways.

Molecular Structure and Properties

This compound is a bifunctional organosilane featuring a reactive epoxy group and a hydrolyzable ethoxysilyl group. This dual functionality allows it to act as a coupling agent, adhering to both organic and inorganic surfaces.

References

Solubility of (3-Glycidoxypropyl)dimethylethoxysilane in organic solvents

An In-depth Technical Guide to the Solubility of (3-Glycidoxypropyl)dimethylethoxysilane

Introduction

This compound (CAS Number: 17963-04-1) is an organosilicon compound featuring both a reactive epoxy group and a hydrolyzable ethoxysilane group.[1] This dual functionality allows it to act as a versatile coupling agent, adhesion promoter, and surface modifier in a wide range of applications, including coatings, adhesives, sealants, and in the functionalization of surfaces for biomedical and electronic devices.[1][2][3] Its utility in these fields is significantly influenced by its interaction with and solubility in various organic solvents. This guide provides a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and key reaction pathways.

Solubility Data

This compound is generally characterized as a liquid that is soluble in organic solvents.[1] However, it is reactive with water and moisture, undergoing hydrolysis.[4][5] While specific quantitative solubility data is not widely published, its miscibility with common classes of organic solvents can be inferred from its chemical structure and from data available for structurally similar silanes, such as (3-Glycidoxypropyl)trimethoxysilane (GPTMS). GPTMS is reported to be miscible with alcohols, ketones, and aliphatic or aromatic hydrocarbons.

The following table summarizes the known and inferred solubility and miscibility of this compound.

| Solvent Class | Solvent Example | Solubility/Miscibility | Reference/Note |

| General Organic | Various | Soluble | [1] |

| Alcohols | Ethanol, Methanol | Expected to be Miscible | Inferred from data on similar silanes |

| Ketones | Acetone | Expected to be Miscible | Inferred from data on similar silanes |

| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be Miscible | Inferred from data on similar silanes |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Miscible | Inferred from data on similar silanes |

| Esters | Ethyl Acetate | Expected to be Miscible | Inferred from data on similar silanes |

| Water | - | Reactive / Immiscible | [1][4] |

Experimental Protocols for Solubility Determination

Determining the solubility of a substance like this compound involves a systematic approach to assess its ability to form a homogeneous solution with a given solvent. The following is a general protocol for such a determination.

Protocol: Visual Miscibility & Solubility Assessment

1. Objective: To determine the miscibility or solubility of this compound in a target organic solvent at a specified concentration and temperature.

2. Materials:

- This compound

- Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)

- Glass vials or test tubes with caps

- Pipettes or graduated cylinders

- Vortex mixer

- Water bath or incubator for temperature control (optional)

- Light source for visual inspection

3. Procedure:

- Preparation: Ensure all glassware is clean and dry to prevent premature hydrolysis of the silane. Perform the experiment in a well-ventilated fume hood.

- Solvent Addition: Add a defined volume (e.g., 5 mL) of the chosen organic solvent to a glass vial.

- Silane Addition: Add a specific amount of this compound to the solvent to achieve a target concentration (e.g., 1%, 5%, 10% w/v).

- Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.[6]

- Observation: Visually inspect the mixture against a light source.

- Miscible/Soluble: The solution appears clear and homogeneous, with no phase separation, cloudiness, or visible particles.

- Immiscible/Insoluble: The mixture shows distinct layers, haziness (emulsion), or undissolved droplets of the silane.

- Incremental Loading (Optional): If the silane dissolves completely, continue adding small, measured amounts of the silane, mixing after each addition, until saturation is reached or phase separation occurs. This helps to estimate the solubility limit.

- Temperature Effect (Optional): If the substance is not soluble at room temperature, the vial can be gently warmed (e.g., to 37°C) in a water bath to observe if temperature influences solubility.[6]

- Documentation: Record the solvent used, the concentrations tested, the temperature, and the visual observations for each mixture.

For more precise solubility determination, analytical techniques such as spectroscopy or chromatography can be employed to quantify the concentration of the solute in the solvent phase.

Visualization of Workflows and Reaction Pathways

Solubility Determination Workflow

The logical steps for determining the solubility of the silane can be visualized as a straightforward workflow.

References

An In-depth Technical Guide to the Mechanism of Action of Glycidoxypropyl Silanes on Surfaces

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidoxypropyl silanes, most commonly (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), are bifunctional organosilane coupling agents extensively utilized for the surface modification of inorganic materials.[1][2] Their unique molecular structure, featuring hydrolyzable methoxysilyl groups at one end and a reactive epoxy ring at the other, allows them to form stable covalent bonds with inorganic substrates while presenting a reactive site for the subsequent immobilization of organic molecules, such as proteins, DNA, and drugs.[1][2] This guide provides a detailed technical overview of the chemical mechanisms governing the interaction of GPTMS with surfaces, summarizes key quantitative data, outlines common experimental protocols, and presents visual diagrams of the core processes.

Core Mechanism of Action: From Solution to Surface

The surface modification process using GPTMS is a multi-step chemical reaction that begins with the activation of the silane in an aqueous environment and culminates in the formation of a stable, functionalized layer on the substrate. The process can be broken down into three primary stages: hydrolysis, condensation, and covalent bonding.

Step 1: Hydrolysis of Alkoxysilane Groups

In the presence of water, the three methoxy (-OCH₃) groups of the GPTMS molecule undergo hydrolysis to form reactive silanol (-Si-OH) groups.[3][4] This reaction releases methanol as a byproduct. The hydrolysis proceeds stepwise, with the fully hydrolyzed silanetriol, R-Si(OH)₃, being the most reactive species for surface binding.[5]

The rate of hydrolysis is highly dependent on pH and temperature. Acidic conditions (pH 4-5) are often employed to accelerate the hydrolysis of the alkoxy groups while minimizing the rate of self-condensation, which is favored at neutral or basic pH.[5] At ambient temperature and slightly acidic pH (5.4), the initial hydrolysis step is relatively fast, completing within a few hours.[4][5]

Step 2: Condensation and Polysiloxane Formation

The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si).[3][6] This self-condensation can occur both in the solution, leading to the formation of small oligomers, and on the surface. This process is crucial for building a cross-linked, polymeric network structure on the substrate, which enhances the stability and durability of the resulting film. The condensation reaction is significantly slower than hydrolysis, often taking several weeks at room temperature but accelerating dramatically with increased temperature.[5]

Step 3: Covalent Bonding to the Surface

The primary objective of silanization is the formation of a stable bond with the substrate. The silanol groups of the hydrolyzed or partially condensed GPTMS molecules react with hydroxyl groups (-OH) present on the surface of inorganic materials like glass, silica, or metal oxides.[1][7] This reaction forms strong, covalent metallosiloxane bonds (e.g., Substrate-O-Si), anchoring the GPTMS molecules securely to the surface.[7][8] An optional curing step, typically involving heating, is often used to drive the condensation reactions to completion and remove residual water and methanol, resulting in a more stable and densely packed silane layer.[1]

Reactivity of the Epoxy Functional Group

Once the GPTMS is anchored to the surface, the terminal glycidoxypropyl group, which contains a reactive epoxy ring, is oriented away from the substrate. This epoxy functionality is the key to the versatility of GPTMS as a coupling agent, providing a site for the covalent attachment of a wide range of biomolecules and organic linkers.[2]

The three-membered epoxy ring is highly strained and can be readily opened by nucleophiles.[9] This ring-opening reaction can be catalyzed by either acid or base.[6][9]

-

With Nucleophiles: Common nucleophilic groups found in biomolecules, such as primary amines (-NH₂) and thiols (-SH), readily attack one of the carbon atoms of the epoxy ring, leading to the formation of a stable carbon-nitrogen or carbon-sulfur bond, respectively.[1][2] This reaction is the basis for immobilizing proteins, peptides, and other amine- or thiol-containing ligands.

-

Hydrolysis: Under certain conditions, particularly in highly basic aqueous solutions or over long aging times, the epoxy ring can also be hydrolyzed by water, resulting in the formation of a diol (-CH(OH)-CH₂(OH)).[5][6] While this can be an unwanted side reaction in some applications, it can also be used to create hydrophilic surfaces.[10]

Quantitative Data Summary

The efficiency and outcome of the silanization process are governed by various kinetic and physical parameters.

Table 1: Kinetic Parameters for GPTMS Reactions

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Hydrolysis | |||

| Pseudo-1st Order Rate Constant (k) | 2 wt% aq. solution, pH 5.4, 26°C | 0.026 min⁻¹ | [4][5] |

| Time to Completion | 2 wt% aq. solution, pH 5.4, 26°C | ~2 hours | [4] |

| Predominant Reaction Time | 50% alcoholic solution | First 30 minutes | [3] |

| Condensation | |||

| Time Scale | 2 wt% aq. solution, pH 5.4, 26°C | Several weeks | [5] |

| Accelerated Reaction Time | 50% alcoholic solution | Begins after 30 min, accelerates at 60 min | [3] |

| Epoxy Ring Opening |

| Activation Energy (Ea) for Diol Formation | 2 wt% aq. solution, pH 5.4 | 68.4 kJ/mol |[4][5] |

Table 2: Physical Characteristics of GPTMS Films on Surfaces

| Property | Method | Typical Finding | Reference |

|---|---|---|---|

| Film Thickness | Ellipsometry, ARXPS | Monolayer to near-monolayer thickness is achievable. | [1][11] |

| Surface Morphology | AFM, SEM | Films can consist of nodules ~50-100 nm in diameter. | [1][11] |

| Surface Coverage | XPS, ToF-SIMS | Complete surface coverage can be achieved. | [11] |

| Wettability | Contact Angle | Varies with preparation; subsequent functionalization (e.g., with hydrophilic avidin) lowers the contact angle. |[1] |

Experimental Protocols and Characterization

A well-defined experimental procedure is critical for achieving reproducible and high-quality GPTMS surface coatings.

General Protocol for Surface Silanization (Liquid Phase)

-

Substrate Cleaning and Activation: The inorganic substrate (e.g., silicon wafer, glass slide) is rigorously cleaned to remove organic contaminants and to generate a high density of surface hydroxyl groups. A common procedure involves sonication in solvents like acetone and isopropanol, followed by treatment with an oxidizing agent such as piranha solution (H₂SO₄/H₂O₂) or exposure to oxygen plasma. The substrate is then rinsed thoroughly with ultrapure water and dried.

-

Silane Solution Preparation: A solution of GPTMS is prepared, typically at a concentration of 1-2% (v/v), in a suitable solvent. Anhydrous toluene is often used for non-aqueous deposition to control the amount of water available for hydrolysis. For aqueous methods, a solution in 95% ethanol/5% water (adjusted to pH 4.5-5.5 with acetic acid) is common. The solution is often allowed to stir for a short period to initiate hydrolysis.

-

Deposition: The cleaned and activated substrate is immersed in the silane solution for a specific duration, which can range from minutes to several hours.[1] The reaction is typically carried out at room temperature.

-

Rinsing: After deposition, the substrate is removed from the solution and rinsed thoroughly with the carrier solvent (e.g., toluene or ethanol) to remove any physisorbed, unreacted silane molecules.

-

Curing: The coated substrate is cured, typically by baking in an oven at a temperature around 110-120°C for 30-60 minutes.[1] This step promotes the formation of covalent bonds with the surface and cross-linking within the silane layer.

Key Analytical Techniques for Characterization

-

X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique used to confirm the elemental composition of the surface.[12] It verifies the presence of silicon and carbon from the GPTMS layer and can provide information on the chemical states of these elements, confirming the formation of Si-O-Si and Si-O-Substrate bonds.[1][11] Angle-resolved XPS (ARXPS) can provide non-destructive depth profiling and thickness estimation of the film.[11][12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to monitor the chemical reactions.[3] In studies of the hydrolysis/condensation process, it can track the decrease in Si-O-CH₃ bands and the emergence of Si-OH and Si-O-Si bands.[3][13] On the surface, it can confirm the presence of the propyl and epoxy groups of the GPTMS molecule.[14][15]

-

Atomic Force Microscopy (AFM): AFM is employed to visualize the surface topography of the silane layer at the nanoscale.[16] It provides crucial information on the homogeneity, roughness, and morphology of the film, such as the presence of aggregates or nodules.[1][11]

-

Contact Angle Goniometry: This technique measures the static contact angle of a liquid (typically water) on the surface.[17][18] It is a simple yet powerful tool to assess the change in surface energy and wettability after silanization, providing an indication of the coverage and uniformity of the coating.[19]

Conclusion

The mechanism of action of glycidoxypropyl silanes on surfaces is a well-defined chemical process involving hydrolysis, condensation, and covalent surface bonding. This process results in a durable, functionalizable surface layer. The terminal epoxy group offers a versatile handle for the covalent immobilization of a vast array of molecules, making GPTMS an invaluable tool in materials science, diagnostics, and drug development. A thorough understanding of the reaction kinetics and the application of appropriate experimental and characterization techniques are paramount to achieving consistent and effective surface modifications for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 3. scielo.br [scielo.br]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. (3- GLYCIDOXYPROPYL)TRIMETHOXYSILANE | [gelest.com]

- 11. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. XPS Analysis of Thin Films & Coatings | Kratos Analytical [kratos.com]

- 13. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sibener-group.uchicago.edu [sibener-group.uchicago.edu]

- 17. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

Navigating the Thermal Landscape of (3-Glycidoxypropyl)dimethylethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Glycidoxypropyl)dimethylethoxysilane, a versatile organosilane, plays a crucial role in various advanced applications, including as a coupling agent and surface modifier in the development of sophisticated materials. Its performance under thermal stress is a critical parameter influencing the stability and reliability of the final products. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, drawing upon available data for structurally similar compounds to elucidate its behavior at elevated temperatures.

Thermal Stability Profile

While specific quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively documented in publicly available literature, the thermal behavior of analogous epoxy-functionalized silanes and organosilicon compounds provides significant insights. The thermal stability is influenced by the molecular structure, which includes a hydrolyzable ethoxy group, a thermally sensitive glycidoxypropyl group, and a siloxane backbone that can form upon hydrolysis and condensation.

In general, the thermal degradation of such silanes occurs in multiple stages. The initial weight loss, often observed at lower temperatures (around 100-250°C), can be attributed to the evaporation of any residual solvents or moisture, and the hydrolysis of the ethoxysilane group to form silanols, with the subsequent release of ethanol. The primary decomposition of the organic functionalities, particularly the glycidoxypropyl group, occurs at higher temperatures. For instance, studies on materials modified with the closely related (3-Glycidoxypropyl)trimethoxysilane (GPTMS) have indicated weight loss in the temperature range of 130–380°C, attributed to the decomposition of the coupling agent.[1]

The degradation of the siloxane backbone typically occurs at significantly higher temperatures, often exceeding 400-500°C in an inert atmosphere, and involves the rearrangement and cleavage of Si-O-Si bonds to form cyclic siloxanes.

Table 1: Anticipated Thermal Degradation Profile of this compound

| Temperature Range (°C) | Anticipated Event | Expected Weight Loss (%) |

| 100 - 200 | Hydrolysis of ethoxy groups and release of ethanol | Low |

| 200 - 400 | Decomposition of the glycidoxypropyl organic chain | Moderate to High |

| > 400 | Degradation of the polysiloxane network | High |

Note: The values presented in this table are estimations based on the thermal behavior of similar organosilane compounds and should be confirmed by empirical analysis.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is a complex process involving several chemical reactions. The following diagram illustrates a plausible degradation pathway, initiating with the hydrolysis of the ethoxy group, followed by the thermal decomposition of the organic side chain and subsequent degradation of the resulting polysiloxane network.

Caption: Proposed degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures by measuring the change in mass as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the liquid this compound into a clean, inert sample pan (e.g., alumina or platinum).[2][3]

-

Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).[2][4]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.[4]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products formed during thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the liquid sample (in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a series of predetermined temperatures (e.g., 300°C, 450°C, 600°C) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the degradation products by comparison with spectral libraries.

The following diagram outlines the general workflow for the thermal analysis of this compound.

Caption: Workflow for thermal analysis of the silane.

Conclusion

Understanding the thermal stability and degradation pathways of this compound is paramount for its effective application in high-performance materials. While direct experimental data for this specific compound is limited, analysis of structurally similar silanes provides a robust framework for predicting its behavior. The proposed degradation mechanism and experimental protocols outlined in this guide offer a solid foundation for researchers and professionals to conduct empirical studies and fully characterize the thermal properties of this important organosilane. This knowledge will enable the optimization of material formulations and processing conditions to ensure long-term stability and performance.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

Molecular weight and formula of (3-Glycidoxypropyl)dimethylethoxysilane

An In-depth Technical Guide to (3-Glycidoxypropyl)dimethylethoxysilane for Researchers and Scientists

This technical guide provides comprehensive information on this compound, a versatile organosilane compound. It is intended for researchers, scientists, and drug development professionals who are utilizing this chemical for surface modification, bioconjugation, and other advanced applications.

Core Properties

This compound is a bifunctional organosilane featuring a reactive epoxy group and a hydrolyzable ethoxysilane group. This dual functionality allows it to act as a covalent linker between inorganic substrates and organic polymers or biomolecules.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C10H22O3Si[1][2][3][4][5] |

| Molecular Weight | 218.37 g/mol [1][4][5] |

| CAS Number | 17963-04-1[1][2][3][4][5] |

| Appearance | Colorless to pale yellow liquid[6] |

| Density | 0.95 g/mL at 25 °C[2][4][5] |

| Boiling Point | 100 °C at 3 mmHg[2][4][5] |

| Refractive Index | n20/D 1.434[4][5] |

| Flash Point | 87 °C (189 °F)[2][4] |

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development fields. Its primary application is as a coupling agent to functionalize surfaces. The ethoxy groups can hydrolyze in the presence of water to form silanol groups, which then condense with hydroxyl groups on the surface of inorganic substrates such as glass, silicon, and metal oxides. This process forms a stable, covalent siloxane bond. The terminal epoxy group is then available for reaction with a variety of nucleophiles, including amines, hydroxyls, and thiols, making it ideal for the immobilization of proteins, antibodies, DNA, and other biomolecules.

Common applications include:

-

Biosensor Fabrication: Used to functionalize the surface of sensor chips to enhance the performance of fluorescence-based photonic crystal sensors[4][5].

-

Chromatography: Employed in the preparation of bonded phases for supercritical fluid chromatography (SFC)[4][5].

-

Surface Modification: Utilized for the silanization of hydroxylated Si(100) wafers and optical chips[4][5].

-

Bioconjugation: Acts as a linker for the covalent attachment of biomolecules to surfaces for various bioassays and diagnostic applications.

Experimental Workflow: Surface Functionalization

The following diagram illustrates a typical workflow for the functionalization of a hydroxylated surface with this compound, followed by the immobilization of a biomolecule.

Caption: A flowchart illustrating the key stages of surface preparation, silanization with this compound, and subsequent biomolecule immobilization.

Experimental Protocol: Silanization of Glass Substrates

This protocol provides a general method for the functionalization of glass microscope slides with this compound for subsequent protein immobilization.

Materials:

-

Glass microscope slides

-

This compound

-

Ethanol, absolute

-

Deionized water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning:

-

Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.)

-

Rinse the slides thoroughly with copious amounts of deionized water.

-

Dry the slides under a stream of nitrogen gas.

-

-

Silane Solution Preparation:

-

Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) mixture of ethanol and deionized water.

-

Stir the solution for 5-10 minutes to allow for the hydrolysis of the ethoxy groups.

-

-

Silanization:

-

Immerse the cleaned and dried glass slides in the freshly prepared silane solution for 1-2 hours at room temperature.

-

After immersion, rinse the slides with ethanol to remove any excess, unreacted silane.

-

Dry the slides again under a stream of nitrogen gas.

-

-

Curing:

-

Place the silanized slides in an oven and cure at 110-120 °C for 15-30 minutes to promote the formation of a stable siloxane layer.

-

Allow the slides to cool to room temperature before use.

-

The resulting epoxy-functionalized surface is now ready for the covalent immobilization of proteins or other ligands containing amine, thiol, or hydroxyl groups.

References

- 1. CAS 17963-04-1: this compound [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Glycidoxypropyldimethylethoxysilane 97 17963-04-1 [sigmaaldrich.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [wap.guidechem.com]

Safety and handling precautions for (3-Glycidoxypropyl)dimethylethoxysilane

An In-depth Technical Guide to the Safety and Handling of (3-Glycidoxypropyl)dimethylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 17963-04-1). The information is intended to support safe laboratory and manufacturing practices.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-(2,3-EPOXYPROPOXYPROPYL)DIMETHYLETHOXYSILANE, ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |

| CAS Number | 17963-04-1[1][2] |

| Molecular Formula | C10H22O3Si[1][2][3] |

| Molecular Weight | 218.37 g/mol |

| Chemical Family | ORGANOETHOXYSILANE[3] |

Hazard Identification

This chemical is classified as a combustible liquid that causes skin and serious eye irritation.[3]

GHS Classification:

| Classification | Code | Description |

| Flammable liquids | H227 | Combustible liquid[3] |

| Skin irritation | H315 | Causes skin irritation[3] |

| Serious eye irritation | H319 | Causes serious eye irritation[3] |

| Harmful if swallowed | H302 | Harmful if swallowed[1] |

GHS Label Elements:

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing, headache, and nausea.[3][4]

-

Ingestion: May be harmful if swallowed.[3][4] This product reacts with water in the stomach to form ethanol.[3][4]

-

Chronic Effects: Upon contact with water, this compound liberates ethanol, which is known to have chronic effects on the central nervous system.[3][4]

First Aid Measures

Immediate medical attention is recommended in case of significant exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, seek medical advice.[3][4] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4] Take off contaminated clothing and wash it before reuse.[5] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[3][4] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[3][4] |

Note to Physician: This product reacts with water in the acidic contents of the stomach to form ethanol.[3][4][5]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and ensure safety.

Handling Precautions:

-

Avoid all eye and skin contact.[3]

-

Do not breathe vapor and mist.[3]

-

Provide good ventilation in the process area to prevent the accumulation of vapors.[3]

-

Ground/bond container and receiving equipment during transfer.[3]

-

Use only non-sparking tools.[3]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[3]

Storage Conditions:

-

Keep in a cool place.[3]

Incompatible Materials:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this chemical.

| PPE Type | Specifications |

| Hand Protection | Neoprene or nitrile rubber gloves.[3][4] |

| Eye Protection | Chemical goggles. Contact lenses should not be worn.[3][4] |

| Skin and Body Protection | Wear suitable protective clothing.[3][4] |

| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[3][4] |

Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[3][4]

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[3] |

| Appearance | Clear to slightly yellow liquid[2] |

| Boiling Point | 100 °C @ 3 mmHg[6][7] |

| Density | 0.95 g/mL at 25 °C[1][6][7] |

| Flash Point | 87 °C (189 °F) - closed cup[1] |

| Refractive Index | n20/D 1.434[6][7] |

Stability and Reactivity

-

Possibility of Hazardous Reactions: Reacts with water and moisture in the air, liberating ethanol.[3][5] Hazardous polymerization may occur if heated to >120°C.[3]

-

Hazardous Decomposition Products: Ethanol, Organic acid vapors.[3][5]

Toxicological Information

The primary toxicological concerns are skin and eye irritation. Ingestion can lead to harmful effects due to the formation of ethanol.

| Test | Result | Species |

| LD50 Oral (for a similar compound, (3-Glycidoxypropyl)methyldiethoxysilane) | > 2000 mg/kg | Rat[4] |

| LC50 Inhalation (for Ethanol) | 124.7 mg/l/4h | Rat[4] |

Disposal Considerations

-

Waste Disposal Recommendations: May be incinerated. Dispose of in a safe manner in accordance with local/national regulations.[3][4]

-

Ecology - Waste Materials: Avoid release to the environment.[4][5]

Experimental Protocol: Standard Operating Procedure for Handling

This protocol outlines a general procedure for the safe handling of this compound in a research setting.

1. Pre-Experiment Preparation:

- Ensure the work area is well-ventilated, preferably within a chemical fume hood.

- Verify that an emergency shower and eyewash station are accessible.

- Assemble all necessary PPE: neoprene or nitrile gloves, chemical goggles, and a lab coat.

- Have a NIOSH-certified organic vapor respirator available.

- Prepare a spill kit with absorbent material.

2. Handling and Dispensing:

- Ground the container before transferring the liquid to prevent static discharge.

- Use only non-sparking tools for opening and closing containers.

- Dispense the required amount of the silane carefully, avoiding splashing.

- Keep the container tightly closed when not in use.

3. Post-Experiment:

- Decontaminate all equipment that came into contact with the chemical.

- Dispose of waste in a designated, labeled container for hazardous chemical waste.

- Remove PPE in the correct order to avoid cross-contamination.

- Wash hands thoroughly with soap and water.

Visualizations

Caption: Hierarchy of controls for safe handling.

Caption: A typical experimental workflow.

Caption: A first aid decision tree for exposure.

References

Methodological & Application

Application Note: Protocol for Surface Functionalization with (3-Glycidoxypropyl)dimethylethoxysilane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the functionalization of surfaces using (3-Glycidoxypropyl)dimethylethoxysilane. This organosilane is used to introduce reactive epoxy groups onto hydroxyl-bearing substrates such as glass, silicon, and various metal oxides. The terminal epoxy ring is highly reactive and can be used for the covalent immobilization of biomolecules, polymers, and other ligands, making it a valuable tool in drug development, diagnostics, and material science.[1][2] The protocol covers substrate preparation, the silanization process, and subsequent characterization methods.

Principle of the Reaction

Surface functionalization with this compound is a multi-step process that results in a stable, covalently bound monolayer. The reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface.

The process involves two primary reactions:

-

Hydrolysis: The ethoxy group (-OCH2CH3) on the silicon atom of the silane reacts with trace amounts of water in the solvent or on the substrate surface to form a reactive silanol group (-Si-OH).[3]

-

Condensation: The newly formed silanol group condenses with a hydroxyl group on the substrate, forming a stable covalent siloxane bond (Si-O-Substrate) and releasing ethanol as a byproduct.[3]

Due to the presence of only one hydrolyzable ethoxy group, this silane primarily forms a self-assembled monolayer rather than a cross-linked polymer network, offering good control over surface density. The functionalized surface exposes the glycidoxypropyl group, with the terminal epoxy ring available for subsequent coupling reactions.[4]

Caption: Reaction mechanism for silanization.

Experimental Protocol

This protocol is optimized for glass or silicon substrates. Modifications may be required for other materials.

Materials and Reagents

-

Silane: this compound

-

Substrates: Glass microscope slides, silicon wafers, or other hydroxyl-bearing substrates.

-

Solvents: Anhydrous ethanol or anhydrous toluene.

-

Acids/Bases for Cleaning: Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%), Ammonium hydroxide (NH₄OH).

-

Gases (for plasma cleaning): Oxygen (O₂) or Argon (Ar).

-

Reagents for Characterization: Deionized (DI) water (18 MΩ·cm).

-

Equipment: Beakers, graduated cylinders, magnetic stirrer, sonicator, vacuum oven or conventional oven, nitrogen or argon gas line, fume hood, plasma cleaner (optional), contact angle goniometer.

Substrate Cleaning and Activation

Proper cleaning is critical to remove organic contaminants and to generate a high density of surface hydroxyl groups. Choose one of the following methods.

Method A: Piranha Solution Cleaning (for glass and silicon) Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

-

Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

-

Immerse the substrates in the piranha solution for 15-30 minutes.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Rinse with ethanol and dry under a stream of nitrogen or argon gas.

-

Use the substrates immediately.

Method B: Plasma Cleaning

-

Place the pre-cleaned (e.g., sonicated in acetone and isopropanol) substrates into the chamber of a plasma cleaner.[5]

-

Activate the surface using an oxygen plasma for 1-5 minutes.[5] This procedure effectively removes organic residues and generates hydroxyl groups.

-

Use the substrates immediately after venting the chamber.

Silanization Procedure

-

Prepare the Silanization Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous ethanol or anhydrous toluene. For example, add 1 mL of the silane to 99 mL of anhydrous ethanol. Stir the solution gently for 5 minutes to allow for initial hydrolysis.

-

Surface Functionalization: Immerse the cleaned and activated substrates into the silanization solution.[5] Ensure the entire surface is covered. Let the reaction proceed for 1 hour at room temperature with gentle agitation.[5]

-

Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol (or the solvent used for silanization) to remove any excess, physically adsorbed silane.[5]

-

Curing: Place the rinsed substrates in a vacuum or conventional oven and cure at 80-110°C for 1 hour.[5] This step promotes the formation of covalent bonds and removes residual water and solvent.

-

Final Steps: Allow the substrates to cool to room temperature. The functionalized surfaces are now ready for subsequent applications or characterization. Store in a clean, dry, and inert environment (e.g., a desiccator).

Caption: Experimental workflow for surface functionalization.

Data Presentation and Surface Characterization

The success of the surface modification can be quantified using several surface analysis techniques. A summary of expected results for a glass substrate is presented below.

Quantitative Data Summary

| Characterization Method | Property Measured | Expected Value (Before Silanization) | Expected Value (After Silanization) |

| Contact Angle Goniometry | Static Water Contact Angle | < 15° | 50° - 70° |

| Ellipsometry | Film Thickness | N/A | ~1-2 nm |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | High O, Si | Increased C, N (if applicable), Si |

Characterization Methodologies

-

Contact Angle Goniometry: This is a simple and rapid method to assess the change in surface hydrophobicity. A clean, hydroxylated glass surface is highly hydrophilic (low contact angle). The addition of the organosilane, which has a hydrocarbon chain, increases the surface's hydrophobicity, leading to a higher water contact angle.[4]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of the surface. After functionalization, an increase in the carbon signal and the appearance of a specific Si 2p peak corresponding to the siloxane bond confirm the presence of the silane layer.[5][6]

-

Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology. A successful monolayer deposition should result in a smooth, homogeneous surface with no significant increase in surface roughness or formation of large aggregates.[6]

-

Ellipsometry: This technique can measure the thickness of the deposited silane layer, which is expected to be a monolayer (~1-2 nm) for this specific silane.[4][6]

References

- 1. ijfmr.com [ijfmr.com]

- 2. atamankimya.com [atamankimya.com]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Immobilization on Glass Slides using (3-Glycidoxypropyl)dimethylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto solid surfaces is a fundamental technique in various fields of biological research and drug development, including the creation of protein microarrays, biosensors, and cell-based assays. (3-Glycidoxypropyl)dimethylethoxysilane (GPDES) is a bifunctional organosilane that serves as an effective coupling agent for the covalent attachment of proteins to glass and other silica-based surfaces. Its terminal epoxy group readily reacts with nucleophilic groups present in proteins, such as primary amines and thiols, to form stable covalent bonds. This document provides detailed application notes and experimental protocols for the successful immobilization of proteins on glass slides using GPDES.

Principle of GPDES-Mediated Protein Immobilization

The immobilization process using GPDES is a two-step procedure. First, the glass surface is functionalized with GPDES. The ethoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the glass surface, forming a stable, covalent siloxane bond. This process creates a layer of GPDES molecules with their reactive epoxy groups oriented away from the surface.

In the second step, the protein of interest is introduced. The nucleophilic side chains of amino acids, primarily the ε-amino group of lysine residues, attack and open the epoxide ring on the GPDES molecule. This reaction results in the formation of a stable, covalent secondary amine linkage, effectively immobilizing the protein on the glass slide.

Experimental Protocols

Materials

-

Glass microscope slides

-

This compound (GPDES)

-

Anhydrous toluene or acetone

-

Ethanol

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein to be immobilized

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Deionized water

-

Staining jars or slide holders

-

Orbital shaker

-

Centrifuge

-

Incubator

Protocol 1: Cleaning and Activation of Glass Slides

A pristine glass surface is crucial for uniform silanization.

-

Place glass slides in a slide rack.

-

Immerse the slides in a 2% (v/v) solution of laboratory detergent in deionized water and sonicate for 30 minutes.

-

Rinse the slides thoroughly with deionized water.

-

Immerse the slides in a 1 M NaOH solution for 1 hour at room temperature to hydrolyze the surface and generate hydroxyl groups.

-

Rinse the slides extensively with deionized water until the pH of the rinse water is neutral.

-

Dry the slides under a stream of nitrogen or in an oven at 110°C for 30 minutes.

-

Store the cleaned slides in a desiccator until use.

Protocol 2: Silanization of Glass Slides with GPDES

This protocol should be performed in a fume hood.

-

Prepare a 2% (v/v) solution of GPDES in anhydrous toluene or acetone in a staining jar.

-

Immerse the cleaned and dried glass slides in the GPDES solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

Remove the slides from the GPDES solution and rinse them twice with anhydrous toluene or acetone to remove excess silane.

-

Rinse the slides with ethanol.

-

Cure the silane layer by baking the slides in an oven at 110°C for 30-60 minutes.

-

Allow the slides to cool to room temperature and store them in a desiccator.

Protocol 3: Protein Immobilization on GPDES-Coated Slides

-

Prepare a solution of the protein to be immobilized in PBS (pH 7.4) at a concentration typically ranging from 0.1 to 1.0 mg/mL. The optimal concentration should be determined empirically for each protein.

-

Spot the protein solution onto the GPDES-functionalized glass slide using a microarrayer or by manual pipetting.

-

Incubate the slides in a humid chamber for 1-2 hours at room temperature or overnight at 4°C to allow for the covalent coupling reaction to occur.

-

After incubation, wash the slides three times with wash buffer (PBS with 0.05% Tween-20) for 5 minutes each with gentle agitation to remove non-covalently bound protein.

-

Block any remaining reactive epoxy groups and reduce non-specific binding by incubating the slides in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Wash the slides three times with wash buffer for 5 minutes each.

-

Rinse the slides with deionized water.

-

Dry the slides by centrifugation or under a gentle stream of nitrogen.

-

The slides are now ready for use in downstream applications.

Data Presentation

The following table summarizes representative quantitative data for protein immobilization on epoxy-functionalized surfaces. Note that these values can vary depending on the specific protein, buffer conditions, and surface characterization methods.

| Parameter | Typical Value | Method of Determination |